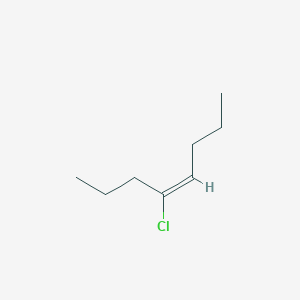

(E)-4-Chloro-4-octene

Description

Structure

3D Structure

Properties

CAS No. |

10124-70-6 |

|---|---|

Molecular Formula |

C8H15Cl |

Molecular Weight |

146.66 g/mol |

IUPAC Name |

(E)-4-chlorooct-4-ene |

InChI |

InChI=1S/C8H15Cl/c1-3-5-7-8(9)6-4-2/h7H,3-6H2,1-2H3/b8-7+ |

InChI Key |

YOZURJHSPCKCEV-BQYQJAHWSA-N |

Isomeric SMILES |

CCC/C=C(\CCC)/Cl |

Canonical SMILES |

CCCC=C(CCC)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of E 4 Chloro 4 Octene Analogs

Fundamental Reactivity of Vinylic Halides

Vinylic halides, such as (E)-4-Chloro-4-octene, are organic compounds where a halogen atom is directly attached to a carbon atom of a carbon-carbon double bond. acs.org This structural feature imparts unique reactivity compared to their saturated counterparts, alkyl halides.

Vinylic halides are characteristically unreactive toward standard nucleophilic substitution reactions under both SN1 and SN2 conditions. chempedia.infolibretexts.org Several factors contribute to this diminished reactivity:

Hybridization and Bond Strength: The carbon atom bonded to the halogen in a vinylic halide is sp² hybridized. This sp² orbital has more s-character than an sp³ orbital, making the carbon more electronegative and resulting in a stronger, shorter carbon-halogen bond that is more difficult to break. nih.govstackexchange.com

Resonance Effects: Lone pairs of electrons on the halogen atom can be delocalized into the π-system of the double bond. stackexchange.comwikipedia.org This resonance imparts partial double bond character to the carbon-halogen bond, further strengthening it and hindering cleavage. wikipedia.orgrsc.org

Steric Hindrance: The geometry of the alkene prevents a backside attack required for a typical SN2 mechanism. nih.gov An incoming nucleophile would be sterically hindered by the electron density of the double bond and other substituents in the plane of the molecule. nih.gov

Carbocation Instability: The SN1 pathway is highly unfavorable because it would require the formation of a vinylic carbocation, which is inherently unstable. libretexts.org

Despite this general inertness, specialized reactions classified as nucleophilic vinylic substitution (SNV) have been developed. rsc.org Computational studies have suggested that a direct, in-plane SN2-type mechanism (SNVσ) is a feasible pathway for the reaction of a nucleophile with an unactivated vinyl halide in the gas phase. wikipedia.org

Table 1: Factors Affecting Nucleophilic Substitution in Vinylic Halides

| Factor | Effect on Reactivity | Reason |

|---|---|---|

| C-X Bond Strength | Decreases | sp² hybridization and resonance lead to a stronger bond with partial double bond character. nih.govstackexchange.comwikipedia.org |

| Steric Hindrance | Decreases | Backside attack for SN2 is blocked by the molecular geometry and π-electron cloud. nih.gov |

| Vinylic Carbocation Stability | Decreases | The intermediate required for an SN1 mechanism is highly unstable. libretexts.org |

| Leaving Group Ability | Decreases | The halogen is tightly held due to the strong C-X bond. nih.govrsc.org |

In contrast to their inertness in substitution reactions, vinylic halides readily undergo elimination reactions to form alkynes, typically requiring the use of very strong bases such as sodium amide (NaNH₂). acs.orgchempedia.infostackexchange.combritannica.com This dehydrohalogenation reaction involves the removal of the halogen and a hydrogen atom from the adjacent carbon. acs.org

The mechanism for this transformation can be either bimolecular (E2) or unimolecular (E1), depending on the specific substrate and reaction conditions. acs.org The E2 mechanism is often favored and proceeds in a single, concerted step. acs.orgnih.gov The facility of this reaction can be attributed to the increased stability of the negative charge that develops on the sp² hybridized carbon during proton abstraction by the base. stackexchange.combritannica.com An sp² orbital has greater s-character than an sp³ orbital, which better accommodates the negative charge. stackexchange.com

The stereochemistry of the elimination is a critical aspect. For an E2 reaction to occur most efficiently, the hydrogen atom to be removed and the halogen leaving group must be in an anti-periplanar conformation to allow for proper orbital overlap in the transition state. If the molecule's geometry restricts this arrangement, a less favorable syn-periplanar elimination can sometimes occur. The stereochemistry of the starting vinylic halide can be preserved in the alkyne product, which is consistent with a concerted E2 pathway. acs.org

Radical Pathways in Alkenyl Halide Transformations

Radical reactions provide alternative pathways for the transformation of vinylic halides, overcoming the limitations of polar reactions.

Vinyl radicals are highly reactive and unstable intermediates that can be generated from vinyl halides through single-electron transfer (SET) processes. chempedia.info These radicals are characterized by an unpaired electron on an sp² hybridized carbon. Their structure can be influenced by the nature of the substituents on the radical center.

Structure: Vinyl radicals can exist in either a bent (σ-radical) or a linear (π-radical) geometry. stackexchange.com Substituents that can engage in π-delocalization, such as phenyl or cyano groups, tend to favor a linear or rapidly inverting bent structure to maximize resonance stabilization. stackexchange.com Conversely, α-substituents like hydrogen, alkyl, or halogen atoms typically result in a stable, bent structure. stackexchange.com

Generation: Besides photoredox catalysis, vinyl radicals can be formed through electrochemical reduction or by the addition of other radicals to alkynes. rsc.orgguidechem.com

Reactivity: A primary characteristic of these unstable intermediates is their strong propensity to abstract a hydrogen atom from the solvent or another source, leading to a simple reduction of the double bond, which can be a competing and sometimes undesirable pathway. chempedia.info However, under controlled conditions, their high reactivity can be harnessed for various synthetic transformations, including cyclizations and additions. rsc.org

Visible-light photoredox catalysis has become a powerful tool for activating vinyl halides under mild conditions. acs.orgchempedia.info This methodology utilizes a photocatalyst that, upon absorbing light, can engage in single-electron transfer with the vinyl halide to generate reactive intermediates. Several activation modes are possible:

Reductive Quenching: The excited photocatalyst donates an electron to the vinyl halide, causing reductive cleavage of the carbon-halogen bond to form a vinyl radical. acs.orgchempedia.info

Oxidative Quenching: The vinyl halide donates an electron to the excited photocatalyst, forming a vinyl radical cation. acs.orgchempedia.info

Energy Transfer: The excited photocatalyst (in a triplet state) can transfer energy to the vinyl halide, promoting it to its triplet state, which may have diradical character. acs.orgchempedia.info

These photochemically generated intermediates can participate in a wide array of bond-forming reactions. A particularly effective strategy is the combination of photoredox catalysis with transition metal catalysis (dual catalysis), most notably with nickel. libretexts.orgnih.gov In a typical dual catalytic cycle, the nickel(0) catalyst undergoes oxidative addition to the vinyl halide. Simultaneously, the photocatalyst generates a radical from a separate substrate, which is then intercepted by the vinylnickel(II) intermediate, ultimately leading to a cross-coupled product after reductive elimination. libretexts.orgnih.gov This synergistic approach has enabled numerous C-C and C-heteroatom bond-forming reactions. wikipedia.org

Table 2: Photoredox Activation Modes of Vinyl Halides

| Activation Mode | Process Description | Key Intermediate |

|---|---|---|

| Electron Transfer (Reduction) | Vinyl halide accepts an electron from the excited photocatalyst. acs.orgchempedia.info | Vinyl Radical |

| Electron Transfer (Oxidation) | Vinyl halide donates an electron to the excited photocatalyst. acs.orgchempedia.info | Vinyl Radical Cation |

| Energy Transfer | Triplet-triplet sensitization leads to an excited state vinyl halide. acs.orgchempedia.info | Diradical Species |

| Dual Catalysis (e.g., with Ni) | Photocatalyst generates a radical that couples with a vinyl-Ni(II) complex. nih.gov | Vinyl Radical, Organometallic Intermediate |

Addition Reactions Across the Carbon-Carbon Double Bond

Similar to other alkenes, the double bond in vinylic halides can undergo addition reactions. britannica.com The presence of the halogen substituent influences the regioselectivity and reactivity of these transformations.

Electrophilic Addition: The addition of hydrogen halides (HX) across the double bond typically follows Markovnikov's rule. stackexchange.comechemi.com The proton adds to the carbon atom that bears more hydrogen atoms, and the halide adds to the carbon bearing the halogen. For example, the reaction of vinyl chloride with hydrogen chloride yields 1,1-dichloroethane. britannica.com This regioselectivity is controlled by the stability of the intermediate carbocation. The halogen atom, despite its electron-withdrawing inductive effect (-I), can stabilize an adjacent positive charge through its electron-donating resonance effect (+M), which dominates. stackexchange.comstackexchange.com

Free-Radical Addition: In the presence of a radical initiator like peroxides, the addition of HBr proceeds via a free-radical mechanism. chempedia.info This pathway results in anti-Markovnikov regioselectivity, where the bromine atom adds to the less substituted carbon atom of the double bond. chempedia.info

Cycloaddition Reactions: Vinylic halides can participate as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org The electron-withdrawing nature of the halogen atom can enhance the reactivity of the dienophile, facilitating the reaction with a conjugated diene to form a six-membered ring. chempedia.info For instance, 1-bromoethene can react with cyclopentadiene to yield a brominated bicyclic product. chempedia.info

Electrophilic Addition Mechanisms

Electrophilic addition is a fundamental reaction for alkenes. In the case of an unsymmetrical chloroalkene such as this compound, the addition of an electrophile (E+) would proceed via the formation of a carbocation intermediate. The regioselectivity of this reaction is dictated by the stability of the resulting carbocation. The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect, which can influence the stability of the carbocation formed at the adjacent carbon atom. The reaction proceeds with the electrophile adding to one of the sp2 hybridized carbons, followed by the attack of a nucleophile on the resulting carbocation to complete the addition.

Oxyamination of Alkenes via Tungstenooxaziridine Catalysis

The oxyamination of alkenes is a powerful method for the synthesis of amino alcohols, which are valuable synthetic intermediates. A recently developed method utilizes a WO2Dipic(H2O) promoted system with sulfonamides serving as the nitrogen source. This reaction is effective for both activated and unactivated alkenes, demonstrating high yields and stereospecificity. organic-chemistry.orgnih.gov

The proposed catalytic cycle involves the formation of a tungstenooxaziridine complex as the active catalyst. organic-chemistry.org The reaction mechanism is believed to proceed through a highly concerted syn-addition of the tungstenooxaziridine across the alkene double bond. soton.ac.uk Kinetic studies and Hammett experiments support a mechanism where the hydrolysis of the resulting tungstenooxazolidine intermediate is the rate-determining step. organic-chemistry.orgsoton.ac.uk This method avoids the formation of aziridine as an intermediate. soton.ac.uk

Lewis Acid Catalyzed Transformations of Alkenyl Halides

Lewis acids are electron pair acceptors that can activate substrates by withdrawing electron density, thereby facilitating various organic reactions. dntb.gov.ua In the context of alkenyl halides, a Lewis acid can coordinate to the lone pair of the halogen atom. This interaction polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack or facilitating heterolytic bond cleavage to generate a vinyl cation intermediate. dntb.gov.ua This activation strategy is central to a variety of synthetic transformations.

Aldol-Type Condensation Mimics with Aromatic Vinyl Halides

A notable application of Lewis acid catalysis is in a novel Aldol-type condensation mimic involving aromatic vinyl halides and aromatic aldehydes. doi.org In this reaction, a catalytic amount of a Lewis acid, such as Boron trifluoride-diethyl etherate (BF3·Et2O), facilitates the reaction at ambient temperatures to produce substituted trans-chalcones in moderate to excellent yields. doi.orgchemrxiv.org This represents a significant finding, as it is one of the first examples where haloalkenyl derivatives, other than metallooxyalkenes, participate in a Mukaiyama-aldol type carbon-carbon bond formation. doi.orgchemrxiv.org

The reaction is proposed to proceed via the activation of the aromatic vinyl halide by the Lewis acid, followed by nucleophilic attack on the aldehyde. This transformation provides a direct, one-step route to diaryl propenones, which are valuable synthetic intermediates and possess a range of biological activities. doi.orgchemrxiv.org

Below is a table summarizing the scope of this reaction with various aromatic vinyl halides and aldehydes.

| Entry | Vinyl Halide (R1) | Aldehyde (R2) | Lewis Acid (mol%) | Product Yield (%) |

| 1 | H | H | BF3·Et2O (20) | 84 |

| 2 | H | 4-Cl | BF3·Et2O (20) | 95 |

| 3 | H | 4-NO2 | BF3·Et2O (20) | 99 |

| 4 | H | 4-Me | BF3·Et2O (20) | 78 |

| 5 | H | 4-OMe | BF3·Et2O (20) | 65 |

| 6 | 4-Me | H | BF3·Et2O (20) | 61 |

| 7 | 4-Cl | H | BF3·Et2O (20) | 82 |

Data synthesized from research findings on Aldol-type condensation mimics. chemrxiv.org

Electrochemical Reaction Mechanisms and Processes

Electrosynthesis offers a green and sustainable alternative to traditional chemical methods, using electric current to drive chemical reactions. researchgate.net For halogenated alkenes, electrochemical reduction is a key process. This typically involves the transfer of electrons from a cathode to the molecule, leading to the cleavage of the carbon-halogen bond.

Studies on the electrochemical reductive dehalogenation of chlorinated alkenes on activated carbon-based cathodes have shown that degradation rates increase as the number of chlorine atoms decreases. This trend is opposite to that observed for halogenated alkanes, indicating a different reaction mechanism is at play for alkenes. These processes can result in the formation of less halogenated or completely dehalogenated products. Furthermore, electrochemical methods enable a variety of other transformations, such as hydrofunctionalization and difunctionalization of the alkene double bond. researchgate.net For instance, an electrochemical β-chlorosulfoxidation of alkenes has been developed, using thiols and hydrochloride to generate versatile β-chlorosulfoxide building blocks.

Metal-Mediated Insertions and Cyclizations

Organometallic reagents, particularly those of transition metals like zirconium, are powerful tools for carbon-carbon bond formation. Zirconocene-mediated reactions, for example, are widely used for the cyclization of various unsaturated systems.

Insertion of Chloroalkenes into Zirconacycles

Zirconocene dichloride (Cp2ZrCl2) can be reduced in the presence of unsaturated molecules to form zirconacycles, such as zirconacyclopentanes or zirconacyclopentadienes. These five-membered metallacycles are themselves reactive intermediates. The insertion of another unsaturated molecule, such as a chloroalkene, into a Zr-C bond of the zirconacycle can lead to the formation of larger rings or functionalized acyclic products.

While the direct insertion of this compound is not specifically detailed in the provided literature, the general reactivity of zirconocene complexes with heterosubstituted alkenes is known. doi.org For example, a zirconocene-mediated cross-coupling of aryllithium compounds and alkenyl bromides proceeds through the formation of an arynezirconocene complex followed by the regio- and diastereoselective insertion of the alkenyl bromide. organic-chemistry.orgnih.gov This suggests a plausible pathway where a chloroalkene could similarly insert into a zirconacycle, although the presence of the chlorine atom might also lead to side reactions like β-elimination, depending on the specific substrate and reaction conditions. soton.ac.uk

Spectroscopic Characterization and Advanced Analytical Research of E 4 Chloro 4 Octene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C). magritek.com

The ¹H NMR spectrum of (E)-4-Chloro-4-octene is characterized by distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these protons are influenced by the electronegativity of the adjacent chlorine atom and the electronic effects of the carbon-carbon double bond. Protons on sp² hybridized carbons in alkenes generally appear in the downfield region (4.5-7.0 ppm) compared to those on sp³ hybridized carbons (0.8-1.9 ppm). oregonstate.educhemistrysteps.com The presence of an electronegative chlorine atom further deshields nearby protons, causing them to resonate at a higher chemical shift. pdx.edu

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to simulate and predict ¹H NMR chemical shifts, which can then be compared with experimental data for structural verification. nih.gov For chloroalkenes, theoretical models provide excellent correlation with experimental values, aiding in the precise assignment of proton signals. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H5 (vinylic) | ~5.4 - 5.8 | Triplet (t) |

| H2, H7 | ~2.0 - 2.4 | Quartet (q) |

| H3, H6 | ~1.4 - 1.6 | Sextet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

In ¹³C NMR spectroscopy, each non-equivalent carbon atom in a molecule gives a distinct signal, providing direct information about the carbon skeleton. bhu.ac.in The chemical shifts of carbons in chloroalkenes are significantly affected by the substitution pattern. The sp² carbons of the double bond (C4 and C5) are expected to resonate in the typical alkene region (110-150 ppm). bhu.ac.in The carbon atom directly bonded to the chlorine atom (C4) will experience a substantial downfield shift due to the electronegativity of the halogen.

Theoretical calculations are crucial for accurately predicting ¹³C chemical shifts, especially in complex molecules. nih.gov Studies have shown that while DFT methods can predict trends, factors like spin-orbit coupling effects become important for carbons bearing multiple chlorine atoms. nih.gov For this compound, the γ-effect is also a key consideration, where a substituent can cause an upfield shift of a carbon atom three bonds away. This effect is valuable for distinguishing between (E) and (Z) isomers. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C4 | ~135 - 140 |

| C5 | ~125 - 130 |

| C3, C6 | ~30 - 35 |

| C2, C7 | ~20 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

NMR spectroscopy is a primary method for determining the stereoisomeric purity of alkenes. wikipedia.org The distinction between (E) and (Z) isomers of 4-Chloro-4-octene can be effectively achieved by analyzing the coupling constants (J-values) and through the Nuclear Overhauser Effect (NOE). For vinylic protons, the coupling constant for a trans configuration is typically larger (11–18 Hz) than for a cis configuration (6–14 Hz). magritek.com By examining the multiplicity and coupling constant of the H5 proton, the stereochemistry of the double bond can be confirmed.

Furthermore, ¹³C NMR can be utilized to quantify the ratio of diastereomers in a mixture without the need for reference compounds. magritek.comacs.org The relative integration of signals corresponding to each isomer provides a direct measure of the stereoisomeric purity. acs.org The use of chiral lanthanide shift reagents can also be employed to resolve signals of enantiomeric mixtures, although this is not applicable to the diastereomeric (E) and (Z) isomers. wikipedia.orglibretexts.org

Infrared (IR) and Raman Spectroscopy Investigations

IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. ksu.edu.saedinst.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which is active for vibrations that cause a change in the dipole moment. edinst.com Raman spectroscopy, on the other hand, is based on the inelastic scattering of light and is active for vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa

The vibrational spectrum of this compound contains characteristic bands that confirm its structure. The key vibrational modes include:

C=C Stretch: The carbon-carbon double bond stretch for a trans-alkene typically appears in the region of 1660-1680 cm⁻¹ in the IR spectrum. uzh.ch This band is often stronger in the Raman spectrum due to the change in polarizability during the vibration. spectroscopyonline.com

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the range of 600-800 cm⁻¹. The exact position can help in confirming the presence of the chlorine atom on an sp² carbon.

C-H Stretches: Vibrations corresponding to the C-H bonds on the double bond (vinylic C-H) appear above 3000 cm⁻¹, while the stretches for the C-H bonds on the alkyl chains (aliphatic C-H) are found just below 3000 cm⁻¹. uzh.ch

C-H Bends: The out-of-plane bending vibration for a trans-disubstituted alkene is a strong and characteristic band in the IR spectrum, typically appearing around 960-975 cm⁻¹. This band is a reliable indicator of the (E) stereochemistry.

Theoretical calculations using methods like DFT can be used to compute the harmonic vibrational frequencies, which, when scaled, show good agreement with experimental IR and Raman spectra, aiding in the definitive assignment of vibrational modes. researchgate.netnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predominant Technique |

|---|---|---|

| Vinylic C-H Stretch | 3010 - 3040 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=C Stretch | 1660 - 1680 | Raman (strong), IR (weak) |

| C-H Bend (out-of-plane, trans) | 960 - 975 | IR (strong) |

Both IR and Raman spectroscopy are sensitive to changes in molecular structure and can be employed to monitor microstructural transformations in this compound. For instance, reactions involving the double bond, such as addition or polymerization, would lead to the disappearance of the characteristic C=C stretching and vinylic C-H bending frequencies and the appearance of new bands corresponding to the newly formed single bonds.

Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media and for studying carbon-carbon backbones, while IR spectroscopy is highly sensitive to polar functional groups. spectroscopyonline.com Therefore, these techniques can be used in kinetic studies to follow the rate of a reaction, to detect the formation of intermediates, or to analyze the end-products of a chemical transformation involving this compound. The complementary nature of these two spectroscopic methods provides a comprehensive understanding of microstructural changes. ksu.edu.sa

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is an indispensable analytical technique for elucidating the structure of organic compounds by providing detailed information about their molecular weight and fragmentation patterns. For this compound, with the molecular formula C8H15Cl, this analysis reveals distinct features characteristic of a chloroalkene. nih.gov

The mass spectrum of this compound is expected to exhibit a molecular ion peak, which is a radical cation (M•+) formed by the removal of a single electron. A key diagnostic feature arises from the natural isotopic abundance of chlorine. Chlorine exists as two primary isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). libretexts.org This results in two distinct molecular ion peaks separated by two mass-to-charge (m/z) units. The peak corresponding to the molecule containing the ³⁵Cl isotope (M+) will be observed at m/z 146, while the peak for the molecule with the ³⁷Cl isotope (M+2) will appear at m/z 148. The relative intensity of these peaks is expected to be approximately 3:1, a signature pattern for compounds containing a single chlorine atom. libretexts.orgyoutube.com

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. The analysis of these fragments provides structural clues. For haloalkanes, a common fragmentation pathway is the loss of the halogen atom as a radical. physicsandmathstutor.com In the case of this compound, the cleavage of the C-Cl bond would result in the formation of a C8H15⁺ cation at m/z 111.

Further fragmentation is dictated by the alkene structure and the alkyl chains. The double bond at the C4-C5 position influences the stability of the resulting carbocations. Cleavage of the carbon-carbon bonds, particularly at positions allylic to the double bond, is a favorable process. Fragmentation of the propyl and butyl side chains can lead to a series of characteristic alkyl and alkenyl carbocations. For instance, peaks corresponding to the loss of ethyl (M-29) or propyl (M-43) radicals are anticipated. knockhardy.org.ukyoutube.com

A summary of the prominent ions anticipated in the electron ionization mass spectrum of this compound is presented below.

| m/z (for ³⁵Cl) | Ion Formula | Identity/Origin |

| 146 | [C₈H₁₅Cl]⁺• | Molecular Ion (M⁺) |

| 148 | [C₈H₁₅³⁷Cl]⁺• | Isotopic Molecular Ion (M+2) |

| 111 | [C₈H₁₅]⁺ | Loss of Chlorine radical (•Cl) |

| 103 | [C₄H₆Cl]⁺ | Putative fragment from cleavage at the double bond |

| 71 | [C₅H₁₁]⁺ | Butyl group cleavage |

| 55 | [C₄H₇]⁺ | Butenyl cation (allylic fragment) |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

This table is generated based on general fragmentation principles of haloalkenes and may not represent all experimentally observed peaks.

UV-Vis Spectroscopy and Photophysical Property Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. The functional groups within a molecule that absorb UV or visible light are known as chromophores. In this compound, the primary chromophores are the carbon-carbon double bond (C=C) and the carbon-chlorine single bond (C-Cl).

The electronic transitions available to this compound include:

π → π* (pi to pi star) transition: Associated with the C=C double bond. This is typically a high-energy transition for isolated alkenes, resulting in an absorption maximum (λmax) in the far-UV region, generally below 200 nm. For instance, 1-octene (B94956) has a λmax around 177 nm. nih.gov

n → σ* (n to sigma star) transition: Associated with the non-bonding (n) electrons on the chlorine atom and the antibonding orbital of the C-Cl sigma bond. These transitions are also typically found in the far-UV region for chloroalkanes.

Due to these characteristics, this compound is not expected to absorb significantly in the standard near-UV-Vis range (290-800 nm). nih.gov The presence of the chlorine atom as a substituent on the double bond can slightly modify the energy of the π → π* transition, but it is generally insufficient to shift the absorption into the near-UV region.

The photophysical properties of a molecule describe its behavior upon absorbing light. For many haloalkanes, the absorption of UV radiation can lead to photochemical reactions. careers360.com The most significant of these is the homolytic cleavage of the carbon-halogen bond. careers360.com In the case of this compound, absorption of a sufficiently energetic UV photon can promote the C-Cl bond to a dissociative electronic state, leading to the formation of a vinylic radical and a chlorine radical (Cl•). This photochemical reactivity is a key photophysical property, even though the primary absorption occurs at short wavelengths.

A summary of the expected electronic transitions for this compound is provided in the table below.

| Transition | Associated Functional Group | Expected Absorption Region (λmax) |

| π → π | C=C | Far-UV (< 200 nm) |

| σ → σ | C-C, C-H, C-Cl | Far-UV (< 200 nm) |

| n → σ* | C-Cl | Far-UV (~170-200 nm) |

This table outlines the types of electronic transitions possible for the compound based on its structure.

Computational and Theoretical Studies on E 4 Chloro 4 Octene and Chloroalkenes

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules. For chloroalkenes such as (E)-4-Chloro-4-octene, these methods can quantify the effects of the chlorine substituent and the double bond on molecular properties and reactivity.

Density Functional Theory (DFT) has become a primary method for the computational analysis of organic molecules due to its balance of accuracy and computational cost. numberanalytics.comrsc.org It is widely applied to study the electronic structure and reactivity of chloroalkenes. researchgate.net DFT calculations can determine molecular geometries, orbital energies, and the distribution of electron density, which are key to understanding a molecule's behavior.

Different DFT functionals, such as B3LYP, PBEPBE, and WC04, combined with various basis sets like 6-311+G(d,p), are employed to model these systems. researchgate.netresearchgate.netscilit.comscirp.org For a molecule like this compound, DFT can be used to analyze:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of these orbitals indicate where the molecule is likely to act as a nucleophile or electrophile. For an alkene, the HOMO is typically associated with the π-bond of the double bond.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The electronegative chlorine atom in this compound creates a region of partial negative charge, while simultaneously influencing the electron distribution across the C=C double bond.

Bonding Analysis: Theoretical methods can calculate bond orders and lengths, providing insight into the strength and nature of the chemical bonds within the molecule, such as the partial double-bond character and the polarization of the C-Cl bond. researchgate.net

Table 1: Illustrative DFT Functionals and Their Applications in Chloroalkene Analysis

| DFT Functional | Basis Set Example | Typical Application | Reference |

| B3LYP | 6-311+G(d,p) | Geometry optimization, reaction mechanism studies, NMR chemical shift calculations. | researchgate.netresearchgate.netnih.gov |

| PBEPBE | 6-31++G** | Calculation of activation energies and reaction enthalpies. | researchgate.net |

| M06-2X | def2qzvp | Mechanistic studies, calculation of bond dissociation energies. | researchgate.net |

| WC04 | 6-311+G(2d,p) | Specialized for accurate prediction of 13C NMR chemical shifts in chlorinated compounds. | scilit.com |

This table is illustrative and provides examples of common DFT functionals and their uses in the study of chloroalkenes.

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. acs.org The prediction of Nuclear Magnetic Resonance (NMR) parameters for halogenated compounds like this compound is a key application. researchgate.netacs.org

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are the standard for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These calculations provide theoretical shielding tensors, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org

However, accurately predicting ¹³C chemical shifts for carbons bonded to heavy atoms like chlorine presents a challenge. nih.govrsc.org Several factors must be considered:

Heavy Atom Effect: The presence of a halogen can lead to significant deviations between calculated and experimental chemical shifts for the directly attached carbon. rsc.orgku.dk

Relativistic Effects: For heavier halogens, relativistic effects can become important and may require more advanced computational models, such as the spin-orbit ZORA method, to achieve high accuracy. nih.govku.dk

Choice of Functional and Basis Set: The accuracy of the prediction is sensitive to the chosen DFT functional and basis set. scilit.comnih.gov Studies have shown that functionals like WC04 can offer improved performance for chlorinated compounds, while basis sets such as 6-311+G(2d,p) are often a good compromise between accuracy and computational expense. scilit.comnih.gov

Table 2: Hypothetical Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Experimental Shift (ppm) | Illustrative DFT Calculated Shift (ppm) | Key Influencing Factors |

| C4 (C-Cl) | ~130-140 | ~135 | Heavy atom effect from chlorine, requires accurate functional. nih.govku.dk |

| C5 (=CH) | ~125-135 | ~130 | Influence of C=C double bond and substituent effects. |

| C3 (-CH₂-) | ~30-40 | ~35 | Proximity to the electronegative chlorine and double bond. |

| C6 (-CH₂-) | ~30-40 | ~35 | Proximity to the electronegative chlorine and double bond. |

This table is illustrative. The "Expected Experimental Shift" values are estimates based on typical ranges for similar structures. The "Illustrative DFT Calculated Shift" values are hypothetical examples of what a well-calibrated DFT calculation might produce.

Mechanistic Elucidation through Computational Modeling

Computational modeling is indispensable for understanding the detailed pathways of chemical reactions. For chloroalkenes, these models can map out the transformation from reactants to products, identify short-lived intermediates, and explain observed selectivity. rsc.org

A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES). Reactants and products occupy energy minima on this surface, while the pathway between them proceeds through a high-energy saddle point known as the transition state (TS). wikipedia.org The transition state represents the configuration of maximum energy along the minimum energy reaction path. wikipedia.orgutexas.edu

Computational methods are used to locate the geometries and energies of reactants, products, and, crucially, the transition states that connect them. nist.gov Identifying the transition state is key to understanding the reaction mechanism. wizeprep.comwikipedia.org For reactions involving chloroalkenes, such as dehydrochlorination or electrophilic addition, computational studies can reveal:

The structure of the activated complex at the transition state. wikipedia.org

Whether a reaction is concerted (a single step) or stepwise (involving one or more intermediates).

The nature of bond-making and bond-breaking processes. researchgate.net For instance, studies on the elimination of HCl from chloroalkenes have identified four-centered cyclic transition states involving the chlorine, hydrogen, and two carbon atoms. researchgate.net

Once the energies of the reactants and the transition state are calculated, the energy of activation (the height of the energy barrier) can be determined. utexas.edu This value is a critical input for theories that predict reaction rates. Transition State Theory (TST) is a foundational model used to calculate the rate constant of a reaction based on the free energy of activation (ΔG‡). utexas.eduwikipedia.orgelementalchemistry.in

For more complex reactions, especially in the gas phase, more sophisticated models like Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with master equation modeling are used. nist.gov These methods account for pressure and temperature dependence. Computational studies can predict rate constants for various reactions of chloroalkenes, which can then be compared with experimental kinetic data to validate the proposed mechanism. nist.govrsc.org Structure-activity relationship (SAR) methods, which are often informed by computational data, can also be used to estimate rate constants for reactions with atmospheric radicals like OH. mdpi.comresearchgate.net

Table 3: Theoretical Approaches to Predicting Reaction Kinetics

| Theoretical Method | Key Input | Key Output | Application Example | Reference |

| Transition State Theory (TST) | Free energy of activation (ΔG‡) | Rate constant (k) | Calculating the rate of a single reaction step in solution. | utexas.eduwikipedia.orgrsc.org |

| RRKM/Master Equation Modeling | Potential energy surface, molecular vibrational frequencies | Pressure- and temperature-dependent rate constants | Modeling gas-phase thermal decomposition of chloroalkanes. | nist.gov |

| Structure-Activity Relationships (SAR) | Molecular structure (groups, substituents) | Estimated rate constant | Predicting atmospheric reaction rates of organic compounds. | mdpi.com |

This table outlines the general purpose and requirements of common theoretical methods used in kinetic studies.

Many important reactions involving chloroalkenes are catalyzed, often by transition metals. Computational modeling is crucial for mapping the entire catalytic cycle, which consists of a series of elementary steps where the catalyst is regenerated at the end. rsc.orgresearchgate.net

By calculating the energy profile for the entire cycle, researchers can:

Distinguish Productive vs. Non-Productive Pathways: A catalytic system may have multiple possible reaction pathways. Productive cycles lead to the desired chemical product, while non-productive or decomposition pathways lead to undesired side products or catalyst deactivation. chemrxiv.org Computational analysis can determine the relative energy barriers for these competing pathways, explaining the observed product distribution and catalyst efficiency. rsc.orgchemrxiv.org

For example, in the nickel-catalyzed difunctionalization of alkenes, DFT calculations can investigate various potential mechanisms (e.g., SN2-type oxidative addition vs. halogen atom transfer) to determine the most favorable pathway that leads to the observed product. pitt.edu Similarly, in the enzymatic degradation of chloroalkenes by reductive dehalogenases, computational studies can propose detailed catalytic cycles, identifying key intermediates and the roles of different parts of the enzyme, such as the [4Fe-4S] cluster. chemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial determinants of its physical and chemical properties. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.

Conformational Analysis Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and the energy barriers between them. The molecule's structure is defined by the (E)-configuration of the double bond between the fourth and fifth carbon atoms, which restricts rotation around this bond. However, significant conformational flexibility exists due to rotation around the C-C single bonds of the propyl and butyl side chains.

The primary factors influencing the conformational preferences are:

Torsional Strain: Arises from eclipsing interactions between substituents on adjacent carbons. Staggered conformations are generally favored.

Steric Hindrance: Repulsive interactions between non-bonded atoms or groups. The bulky chlorine atom and the alkyl chains will arrange themselves to minimize these interactions.

Dipole-Dipole Interactions: The polar C-Cl bond introduces a dipole moment, which can influence the orientation of the molecule and its conformers.

Quantum mechanical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are often employed to calculate the potential energy surface of the molecule as a function of its dihedral angles. These calculations can predict the relative energies of different conformers and the transition states that connect them. While specific studies on this compound are not widely published, analysis of similar structures like (E)-thiacyclooct-4-ene reveals complex potential energy surfaces with multiple stable conformers. acs.org

Molecular Dynamics Simulations Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the compound's dynamic behavior. nih.gov These simulations solve Newton's equations of motion for a system of interacting particles, with the forces between particles described by a force field.

For chloroalkenes, MD simulations can reveal:

Preferred Conformations: The distribution of molecular geometries sampled during a simulation indicates the most populated (lowest energy) conformational states in a given environment (e.g., in a solvent or in the gas phase).

Vibrational and Rotational Motions: The simulation tracks the high-frequency vibrations of bonds and the slower rotations around single bonds, illustrating the molecule's flexibility.

Solvation Effects: By including solvent molecules in the simulation, one can study how interactions with the solvent affect the conformational equilibrium and dynamics of this compound.

Advanced Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used for higher accuracy, treating the electronically significant part of the molecule (like the C=C-Cl group) with quantum mechanics and the rest of the system with classical mechanics. acs.org This approach is particularly useful for studying reactions or systems where electronic structure changes are important. acs.org

Table 1: Computational Methods in Conformational and Dynamic Analysis

| Method | Description | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of molecules to calculate energies, geometries, and other properties. | Used to find stable conformers, calculate rotational energy barriers, and determine vibrational frequencies. mpg.de |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | Provides more accurate energy calculations for conformational analysis compared to simpler methods. |

| Molecular Dynamics (MD) | A computer simulation method for analyzing the physical movements of atoms and molecules. | Simulates the dynamic behavior of the molecule over time, revealing flexibility and interactions with its environment. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, important part of the system with QM and the larger, surrounding part with MM. | Allows for accurate simulation of reactions or specific interactions involving the chloroalkene double bond within a larger system. acs.org |

Theoretical Studies of Degradation Pathways and Environmental Fate (e.g., Oxidation by Radicals)

Theoretical studies are essential for predicting the environmental fate of chloroalkenes like this compound. These compounds can be degraded in the atmosphere, primarily through reactions with photochemically generated radicals such as hydroxyl radicals (•OH) and, in some environments, chlorine atoms (•Cl). researchgate.netconicet.gov.ar

Atmospheric Oxidation by Radicals The dominant degradation pathway for alkenes in the troposphere is initiated by the addition of an •OH radical to the carbon-carbon double bond. researchgate.net For this compound, this reaction can proceed via two main channels: addition to C4 (bonded to Cl) or addition to C5.

The general mechanism is as follows:

Radical Addition: The electrophilic •OH radical adds to one of the carbons of the double bond, forming a chloro-hydroxyalkyl radical intermediate. Computational studies can predict the preferred site of addition based on the stability of the resulting radical.

Reaction with Oxygen: The radical intermediate rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•).

Further Reactions: In environments with nitrogen oxides (NOx), the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•). This alkoxy radical is unstable and can decompose through C-C bond cleavage or react further. conicet.gov.ar

Computational studies using DFT can model the potential energy surfaces for these reaction pathways, identifying the transition states and calculating the activation energies. This information helps determine the rate constants and the branching ratios for different product channels. researchgate.net For instance, studies on other chloroethenes have shown that •OH radical-initiated oxidation leads to products like formyl chloride and other carbonyls. researchgate.net

Environmental Impact Factors The presence of a chlorine atom on the double bond generally makes the alkene less reactive towards electrophilic attack compared to its non-chlorinated counterpart. acs.org However, the degradation process still occurs and leads to the formation of various secondary pollutants. Theoretical studies help predict the identity of these degradation products, which can include smaller carbonyls, carboxylic acids, and chlorinated aldehydes. nih.gov The ultimate fate of these products, whether they are further degraded or persist in the environment, is a key aspect of environmental risk assessment.

Some chemicals in the environment exert toxic effects through their ability to form free radicals, which can attack biological molecules if not sufficiently quenched. nih.gov While this compound itself is not a radical, its degradation pathways involve radical intermediates.

Table 2: Illustrative Degradation Products from Radical Oxidation of a Chloroalkene The following data for 1,2-dichloroethene is provided as an example to illustrate typical products and yields from the oxidation of a chloroalkene.

| Initiating Radical | Product | Molar Yield (%) | Reference |

|---|---|---|---|

| Cl• | Formyl chloride (HC(O)Cl) | 117-133% | researchgate.net |

| Cl• | Dichloroacetaldehyde (CHCl₂CHO) | 29-30% | researchgate.net |

| OH• | Formyl chloride (HC(O)Cl) | Major Product | researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science Research

Strategic Building Blocks in Complex Organic Synthesis

In the realm of organic synthesis, the utility of (E)-4-chloro-4-octene lies in its capacity to serve as a foundational element for constructing more elaborate molecular architectures. The dual reactivity of the alkene and the vinyl chloride moiety provides chemists with multiple pathways for molecular elaboration, enabling the synthesis of complex targets through controlled and selective reactions.

The structural framework of this compound makes it an important precursor for molecules with potential biological activity. The strategic placement of its functional groups allows for transformations that lead to scaffolds found in various pharmaceuticals.

One notable application is in the synthesis of antihypertensive agents. Through a hydrogenation reaction, this compound can be converted to its saturated analogue, 4-chlorooctane. This alkyl halide serves as a key building block in the synthesis of more complex molecules designed to lower blood pressure. nih.gov The synthesis of drugs like Valsartan, an angiotensin II receptor antagonist, often involves the coupling of complex heterocyclic systems, a process where intermediates derived from functionalized alkyl or alkenyl chains are crucial. researchgate.net The carbon backbone provided by this compound is relevant for constructing portions of such pharmacologically active compounds.

The reactivity of the vinyl chloride group is central to its role as a precursor. This functional group can be substituted or eliminated to introduce new functionalities necessary for biological interaction. For instance, the chlorine atom can be replaced via nucleophilic substitution, or the double bond can be functionalized to introduce hydroxyl or amino groups, which are common in bioactive molecules. nih.gov

Table 1: this compound as a Precursor in Pharmaceutical Synthesis

| Precursor Compound | Key Intermediate | Target Compound Class | Relevant Synthetic Transformation |

|---|---|---|---|

| This compound | 4-Chlorooctane | Antihypertensive Agents | Hydrogenation |

| This compound | Functionalized Octene Derivatives | Various Bioactive Molecules | Nucleophilic Substitution, Epoxidation, Amination |

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler starting materials. This compound is a valuable intermediate for such transformations, primarily through palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net These reactions have become powerful tools for creating C-C bonds with high efficiency and selectivity. researchgate.net

The vinyl chloride moiety in this compound allows it to participate as an electrophilic partner in a variety of cross-coupling reactions, including Suzuki, Heck, and Negishi reactions. In these processes, a palladium catalyst facilitates the coupling of the vinyl chloride with an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) or an alkene (in Heck coupling). acs.orgnih.gov

For example, in a Suzuki coupling, this compound could be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form an arylated octene. The reaction retains the (E)-stereochemistry of the double bond, providing a stereocontrolled route to substituted alkenes. Similarly, Negishi coupling offers a powerful method for C-C bond formation and has been employed in the synthesis of complex molecules, including pharmaceuticals. researchgate.net These reactions are highly valued for their functional group tolerance and their ability to proceed under mild conditions. researchgate.net

Table 2: C-C Bond Forming Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (R-B(OR)₂) | Pd(PPh₃)₄ + Base | (E)-4-Substituted-4-octene |

| Heck Coupling | Alkene (R'-CH=CH₂) | Pd(OAc)₂ + Ligand + Base | (E)-4-Vinyl-4-octene derivative |

| Negishi Coupling | Organozinc compound (R-ZnX) | Pd(PPh₃)₄ | (E)-4-Substituted-4-octene |

| Stille Coupling | Organotin compound (R-SnR'₃) | Pd(PPh₃)₄ | (E)-4-Substituted-4-octene |

Stereoselectivity is the preferential formation of one stereoisomer over another and is a critical consideration in modern organic synthesis, particularly for the preparation of chiral molecules like pharmaceuticals. saskoer.ca The predefined trans or (E)-geometry of the double bond in this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions. masterorganicchemistry.com This makes it a valuable substrate for the stereoselective functionalization of unsaturated systems. rsc.org

Reactions that add new groups across the double bond can proceed with a high degree of stereocontrol, influenced by the existing stereochemistry of the starting material. For example, electrophilic addition reactions, such as halogenation or hydrohalogenation, often proceed via mechanisms that result in a specific stereochemical arrangement of the newly added atoms. The reaction of an alkene with a halogenating agent typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition, where the two new groups add to opposite faces of the double bond. rsc.org

Furthermore, reactions such as hydroboration-oxidation can be used to install a hydroxyl group with a specific stereochemistry. The stereoselectivity of many reactions involving alkenes is highly dependent on the geometry of the starting alkene, with (E) and (Z) isomers often yielding different stereoisomeric products. masterorganicchemistry.com This principle allows chemists to use this compound to synthesize products with a predictable three-dimensional structure. The ability to control the stereochemical outcome is essential when synthesizing complex natural products and chiral drugs, where only one stereoisomer typically exhibits the desired biological activity. organic-chemistry.orgacs.org

Table 3: Stereoselective Reactions on this compound

| Reaction Type | Reagents | Typical Stereochemical Outcome | Product Functional Group |

|---|---|---|---|

| Halogenation | Br₂, Cl₂ | Anti-addition | Vicinal dihalide |

| Epoxidation | m-CPBA, H₂O₂ | Syn-addition | Epoxide |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Syn-addition, Anti-Markovnikov | Alcohol |

| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | Syn-addition | Vicinal diol |

Contributions to Polymer Chemistry and Advanced Materials Research

Beyond its use in small molecule synthesis, this compound serves as a functional monomer in the field of polymer chemistry. The presence of both a polymerizable double bond and a reactive chlorine atom allows for its use in creating specialized polymers with tailored properties for advanced materials research.

This compound can be used as a monomer in polymerization reactions to create polymers with unique characteristics. The vinyl chloride functionality is known to undergo radical polymerization. whiterose.ac.ukacs.org The polymerization of vinyl chloride itself is a major industrial process, and while this compound is a more complex substituted monomer, it can participate in similar polymerization mechanisms. researchgate.net

Radical polymerization of this compound would lead to the formation of chlorinated polyolefins. These polymers are of interest due to the properties imparted by the chlorine atoms, such as flame retardancy and altered chemical resistance. However, the radical polymerization of vinyl chloride and related monomers can be challenging to control. whiterose.ac.ukacs.org Modern techniques like Reversible Deactivation Radical Polymerization (RDRP), including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer greater control over the polymer's molecular weight, architecture, and dispersity. acs.orgrsc.org These controlled radical polymerization methods are tolerant to a variety of functional groups, making them suitable for monomers like this compound. acs.org

Table 4: Polymerization of this compound

| Polymerization Method | Initiator/Mediator (Example) | Key Features of Resulting Polymer | Potential Application |

|---|---|---|---|

| Free Radical Polymerization (FRP) | AIBN, Benzoyl Peroxide | Branched structure, broad molecular weight distribution | Commodity plastics with flame retardant properties |

| Atom Transfer Radical Polymerization (ATRP) | Cu(I)/Ligand complex | Controlled molecular weight, narrow dispersity, defined architecture | Specialty functional polymers, block copolymers |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Dithioesters, Trithiocarbonates | Well-defined polymers, high end-group fidelity | Advanced materials, polymer-drug conjugates |

| Cobalt-Mediated Radical Polymerization (CMRP) | Co(acac)₂ | Controlled polymerization of vinyl monomers | Synthesis of well-defined copolymers |

The true potential of this compound in materials science lies in its use for creating tailored polymers and composites. The chlorine atom on each repeating unit of the polymer chain acts as a reactive handle for post-polymerization modification. This allows for the synthesis of functional polymers where specific chemical groups can be introduced along the polymer backbone. asianpubs.org

This strategy is analogous to the use of other chlorinated monomers like 4-chloromethyl styrene, which is widely used to prepare functional polymers. asianpubs.orgnih.gov After polymerizing this compound, the pendant chlorine atoms can be substituted by a wide range of nucleophiles to introduce new functionalities. For example, reaction with sodium azide (B81097) followed by reduction can introduce primary amine groups, which can then be used to attach biomolecules, drugs, or other functional moieties. nih.gov This approach allows for the creation of polymers with precisely controlled chemical and physical properties, such as solubility, thermal stability, or biocompatibility. rsc.org

These functionalized polymers can be used to create advanced materials, including polymer-drug conjugates, materials for sensor applications, or as components in polymer composites. The ability to tailor the polymer's properties at a molecular level is crucial for developing materials for high-performance applications. acs.orgchinesechemsoc.org

Table 5: Functionalization of Poly(this compound)

| Post-Polymerization Reaction | Reagent | Introduced Functional Group | Resulting Polymer Property/Application |

|---|---|---|---|

| Azidation/Reduction | 1. NaN₃; 2. LiAlH₄ or H₂/Pd | Amine (-NH₂) | Platform for bioconjugation, pH-responsive materials |

| Etherification | Sodium Alkoxide (NaOR) | Ether (-OR) | Modified solubility, potential for liquid crystalline polymers |

| Esterification | Carboxylate Salt (RCOO⁻Na⁺) | Ester (-OOCR) | Tunable thermal properties, biodegradable materials |

| Thiolation | Sodium Thiolate (NaSR) | Thioether (-SR) | Increased refractive index, metal-coordinating polymers |

Intermediates in Fine Chemical and Agrochemical Research

This compound is a versatile intermediate for the synthesis of fine chemicals and potential agrochemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, biopharmaceuticals, and agrochemicals. uc.ptethernet.edu.et

The reactivity of this compound makes it a suitable starting material for introducing an eight-carbon chain with specific stereochemistry into a target molecule. In agrochemical research, for instance, many herbicides, pesticides, and fungicides possess complex organic structures where a lipophilic alkyl or alkenyl chain is a key feature for biological activity. acs.org The (E)-4-octenyl fragment can be incorporated into a larger molecular scaffold through the reactions discussed previously, such as nucleophilic substitution of the chloride or through cross-coupling reactions.

Table 2: Potential Transformations of this compound in Chemical Synthesis

| Reaction Type | Reagent(s) | Product Type | Potential Application Field |

|---|---|---|---|

| Nucleophilic Substitution | R₂NH (e.g., Diethylamine) | Vinylic Amine | Pharmaceutical/Agrochemical Intermediate |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted Octene | Fine Chemical Synthesis |

| Hydrogenation | H₂, Pd/C | 4-Chlorooctane | Building Block for Saturated Compounds |

While specific, commercialized agrochemicals derived directly from this compound are not prominently documented in publicly available literature, its potential as a precursor is clear based on the fundamental principles of organic synthesis used in these industries. acs.org The combination of a reactive double bond and a leaving group on a stereochemically defined backbone makes it a valuable tool for synthetic chemists exploring new bioactive molecules.

Future Research Directions and Emerging Methodologies for E 4 Chloro 4 Octene

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The precise control of stereochemistry is paramount in modern organic synthesis, and the (E)-configuration of 4-Chloro-4-octene is a key structural feature. Future research will heavily focus on developing new catalytic systems that can produce this isomer with higher selectivity and efficiency, minimizing the formation of the (Z)-isomer and other byproducts.

Organocuprate-mediated reactions have shown promise in the stereoselective synthesis of (Z)-chloroalkenes and could be adapted for (E)-isomers. rsc.orgacs.org These methods often involve a one-pot reaction that proceeds with high diastereoselectivity. acs.orgnih.gov The development of novel chiral ligands for copper catalysts is a key area of research that could enable highly enantioselective and diastereoselective syntheses of chloroalkenes. Furthermore, ruthenium-based catalysts, widely used in alkene metathesis, are being re-engineered for improved performance at high temperatures. mdpi.com Novel hemilabile pyridinyl alcoholato ruthenium carbene complexes have demonstrated high stability and selectivity in 1-octene (B94956) metathesis, a reaction closely related to the structure of 4-octene. mdpi.com Adapting such catalysts could provide a direct and efficient route to (E)-4-Chloro-4-octene.

| Catalytic System | Key Features | Potential Application for this compound | References |

|---|---|---|---|

| Organocuprate-Mediated Systems | Enables stereoselective formation of (Z)-chloroalkenes; often proceeds via a single electron transfer reduction. | Development of new ligands and reaction conditions to favor the (E)-isomer synthesis with high selectivity. | rsc.orgacs.org |

| Ruthenium Carbene Complexes (Grubbs-type) | Highly active and robust for alkene metathesis; new generations show enhanced stability and selectivity at high temperatures. | Direct synthesis via cross-metathesis reactions, with catalyst design focused on maximizing (E)-selectivity. | mdpi.com |

| Palladium-Catalyzed Cross-Coupling | Versatile for C-C bond formation; can be used for the difunctionalization of alkenes. | Stereoselective coupling reactions using this compound as a substrate to build more complex molecules. | researchgate.net |

Exploration of Sustainable and Green Chemistry Approaches in Chloroalkene Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. mlsu.ac.inindianchemicalsociety.com For chloroalkenes like this compound, this translates into several key research avenues.

A major focus is the replacement of traditional transition metal catalysts with more abundant, less toxic, and cheaper alternatives like iron. nus.edu.sg An iron-catalyzed dialkylation of allenes has recently been developed for the highly efficient and Z-selective synthesis of trisubstituted alkenes, demonstrating the potential of iron catalysis in stereoselective synthesis. nus.edu.sg Research into adapting such systems for chloroalkene synthesis is a promising green alternative. Another critical area is the use of renewable feedstocks. mlsu.ac.in Lignocellulose, a non-food biomass, can be converted into platform chemicals like furfural (B47365) and 5-chloromethylfurfural, which can then be used to produce a variety of organic compounds, including alkenes. acs.org Developing pathways from such renewable sources to this compound would represent a significant step towards sustainability. Furthermore, the use of environmentally benign solvents, particularly water, is a major goal. cas.org Recent studies have shown that many organic reactions, including fundamental C-C bond formations, can be performed efficiently in or on water, often with enhanced reaction rates. cas.org

| Green Chemistry Principle | Application in Chloroalkene Synthesis | Example/Future Goal | References |

|---|---|---|---|

| Catalysis | Replacing stoichiometric reagents with catalytic ones; using non-toxic and abundant metals. | Development of iron-based catalysts for the stereoselective synthesis of this compound. | mlsu.ac.innus.edu.sg |

| Use of Renewable Feedstocks | Designing synthetic routes from biomass instead of petrochemicals. | Investigating pathways from lignocellulose-derived platform molecules to octene backbones. | acs.org |

| Safer Solvents and Auxiliaries | Minimizing or replacing volatile organic compounds (VOCs) with greener alternatives. | Exploring water or solvent-free conditions for the synthesis and reactions of this compound. | indianchemicalsociety.comcas.org |

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. | Prioritizing addition reactions over substitution reactions to improve atom economy. | mlsu.ac.in |

Unveiling New Reactivity Modes and Mechanistic Pathways

A deeper understanding of the fundamental reactivity of chloroalkenes is crucial for discovering novel applications for this compound. Future research will focus on exploring new reaction modes and elucidating the complex mechanistic pathways that govern its transformations. The reactivity of haloalkanes is largely influenced by the carbon-halogen bond strength, which dictates their behavior in reactions like nucleophilic substitutions. alevelchemistryhelp.co.ukstudypug.com

One of the most exciting emerging areas is energy transfer photocatalysis, which uses visible light to access excited triplet states of molecules. rsc.org This strategy enables a variety of synthetic pathways that are difficult to achieve through traditional thermal chemistry, including unique cycloadditions and selective bond cleavages. rsc.org Applying this to this compound could unlock entirely new transformations. Mechanistic studies are also critical. For instance, investigating the reaction of chloroalkenes with atmospheric radicals like Cl helps in understanding their environmental fate and potential reaction pathways. researchgate.net Similarly, studying the mechanisms of palladium-catalyzed reactions can reveal the origins of regio- and stereoselectivity, providing insights for designing more selective transformations. researchgate.net

| Reactivity Mode/Mechanistic Study | Description | Relevance to this compound | References |

|---|---|---|---|

| Energy Transfer Photocatalysis | Uses a photocatalyst and light to access excited states, enabling unique reactions. | Could allow for novel cycloadditions or functionalizations of the double bond. | rsc.org |

| Nucleophilic Substitution (SN1/SN2) | Reaction where the chlorine atom is replaced by a nucleophile. The pathway depends on the substrate structure. | Understanding this classic reactivity is key for using the compound as a building block to introduce other functional groups. | alevelchemistryhelp.co.uk |

| Free Radical Reactions | Reactions involving species with unpaired electrons, such as addition of radicals to the double bond. | Elucidating radical addition mechanisms can lead to new polymerization or functionalization strategies. | researchgate.netwikipedia.org |

| Transition Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds, offering a more atom-economical synthetic approach. | Activating the allylic C-H bonds of this compound could provide a direct route to new derivatives. | researchgate.net |

Integration of Advanced Computational Methodologies for Predictive Synthesis and Material Design

Computational chemistry is rapidly becoming an indispensable tool in modern chemical research, offering the ability to predict reaction outcomes, elucidate complex mechanisms, and design new materials from first principles. chiralpedia.com The application of these methodologies to this compound promises to accelerate discovery and innovation significantly.

Density Functional Theory (DFT) calculations are now routinely used to study reaction mechanisms in detail. researchgate.netacs.org For example, DFT can be employed to model the initiation stage of alkene metathesis on a catalyst surface or to understand the preference for certain stereochemical outcomes in a reaction. researchgate.netacs.org Such insights are invaluable for optimizing existing synthetic routes and designing better catalysts. Beyond mechanistic studies, computational models are being developed to predict reaction feasibility and outcomes. mit.edu By calculating properties like frontier orbital energies, researchers can quickly screen pairs of reactants to predict whether a reaction will occur, saving significant experimental time and resources. mit.edu Looking further ahead, the integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize material design. sciepublish.com AI can analyze vast datasets to predict material properties, discover new materials with desired functionalities, and optimize synthetic pathways based on criteria like cost and environmental impact. sciepublish.com

| Computational Methodology | Application | Potential Impact on this compound Research | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure to study reaction mechanisms, transition states, and catalyst activity. | Elucidating the mechanism of stereoselective synthesis; guiding the design of more efficient catalysts. | researchgate.netacs.org |

| Machine Learning (ML) / AI | Predicting reaction outcomes, proposing synthetic pathways, and discovering new materials. | Accelerating the discovery of novel reactions and applications for this compound; designing advanced materials based on its structure. | chiralpedia.comsciepublish.comfrontiersin.org |

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules to understand dynamic processes. | Modeling the interaction of this compound with catalyst surfaces or in different solvent environments. | chiralpedia.com |

Q & A

Q. How should researchers design experiments to synthesize (E)-4-Chloro-4-octene while ensuring stereochemical purity?

- Methodological Answer : Begin by selecting a stereospecific chlorination method (e.g., radical or electrophilic addition) under controlled temperature and inert atmosphere. Use NMR spectroscopy to monitor reaction progress, focusing on coupling constants (e.g., ) to distinguish E/Z isomers. Incorporate trial experiments to optimize reaction time and catalyst loading. Validate purity via GC-MS and compare retention times with literature data. Include control experiments without catalysts to rule out non-specific chlorination .

Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer : Combine and NMR to identify alkene protons (δ 5.2–5.8 ppm) and chlorine-induced deshielding. For stereochemical confirmation, measure coupling constants ( for trans alkenes). X-ray crystallography using SHELX for refinement can resolve absolute configuration, provided single crystals are obtained. Cross-reference IR spectra (C=C stretch ~1650 cm) and polarimetry data with published values .

Q. How can researchers conduct a rigorous literature review for this compound synthesis and applications?

- Methodological Answer : Use academic databases (SciFinder, Reaxys) to search for peer-reviewed articles on halogenated alkenes. Filter results by reaction type (e.g., stereoselective chlorination) and characterization data. Exclude non-peer-reviewed sources like commercial websites. Compile synthetic protocols, spectral data, and reported yields into a comparative table. Highlight gaps, such as limited mechanistic studies or discrepancies in reported melting points .

Advanced Research Questions

Q. How can contradictions in spectroscopic or reactivity data for this compound be resolved?

- Methodological Answer : Perform cross-validation using multiple techniques (e.g., NMR, HPLC, and computational modeling). Replicate experiments under standardized conditions to isolate variables (e.g., solvent purity, oxygen exclusion). Apply error analysis (e.g., standard deviation in triplicate trials) and statistical tests (t-test, ANOVA) to assess significance. If literature conflicts persist, propose hypotheses (e.g., trace metal contamination) and design controlled studies to test them .

Q. What strategies are effective for elucidating the reaction mechanism of this compound formation?

- Methodological Answer : Use kinetic isotope effects (KIE) by replacing hydrogen with deuterium at reactive sites. Monitor intermediates via in-situ FTIR or mass spectrometry. Computational methods (DFT, molecular dynamics) can model transition states and energy barriers. Compare experimental activation energies with simulated data to validate mechanistic pathways. Cite precedents from analogous chlorination reactions .

Q. How should researchers address ethical and safety concerns when handling this compound?

- Methodological Answer : Follow SDS guidelines (e.g., PPE, fume hood use) and institutional protocols for chlorinated compounds. Design waste disposal workflows for halogenated byproducts. For data integrity, anonymize raw datasets and store them in secure, access-controlled repositories. Reference ethical frameworks for hazardous material handling in publications .

Q. What purification challenges arise during this compound synthesis, and how can they be mitigated?

- Methodological Answer : Separate isomers via fractional distillation (boiling point differences) or preparative HPLC. Use silica gel chromatography with hexane/ethyl acetate gradients to remove polar impurities. Validate purity through NMR integration and GC-MS area-percent quantification. For persistent contaminants, employ recrystallization in non-polar solvents .

Q. How should researchers present complex datasets (e.g., kinetic studies) for this compound in publications?

- Methodological Answer : Include processed data (e.g., rate constants, Arrhenius plots) in the main text with error bars. Provide raw data (time-point measurements, instrument outputs) in supplementary materials. Use tables to compare experimental and computational results. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reproducibility, detailing equipment models and software versions .

Q. What computational approaches best predict the physicochemical properties of this compound?

- Methodological Answer : Apply density functional theory (DFT) to calculate dipole moments, bond lengths, and electrostatic potentials. Compare optimized geometries with crystallographic data. Use molecular dynamics simulations to model solubility in organic solvents. Validate predictions against experimental LogP or vapor pressure measurements .

Q. How can anomalous results in this compound’s reactivity be systematically investigated?

- Methodological Answer :

Design hypothesis-driven studies to test variables (e.g., light exposure, trace oxidants). Use control experiments with inert substrates to identify side reactions. Collaborate with analytical labs for high-resolution mass spectrometry (HRMS) to detect unexpected byproducts. Publish negative results to inform future research and reduce duplication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.